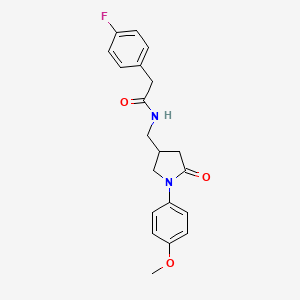
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one: is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol This compound is characterized by the presence of two bromine atoms, an amino group, and a tetrahydroquinolinone core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the bromination of a quinolinone precursor followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are commonly used under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Debrominated quinolinone derivatives.
Substitution: Amino, thio, or alkoxy-substituted quinolinone derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding due to its unique structural features .
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties .
Industry: The compound’s brominated structure makes it useful in materials science for the development of flame retardants and other specialty chemicals .
作用機序
The exact mechanism of action of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the amino and bromine groups allows for hydrogen bonding and halogen interactions, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a fluorine atom instead of bromine.
7-Amino-6,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one: Contains chlorine atoms instead of bromine.
7-Amino-6,8-diiodo-1,2,3,4-tetrahydroquinolin-2-one: Contains iodine atoms instead of bromine.
Uniqueness: The presence of bromine atoms in 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance the compound’s interactions with biological targets and influence its pharmacokinetic properties .
特性
IUPAC Name |
7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUHWUNSKNKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2945233.png)
![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)
![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)



![2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2945246.png)
![1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2945249.png)
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)
![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)


